5-Amino-4-bromo-2-methoxybenzonitrile
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Overview
Description
5-Amino-4-bromo-2-methoxybenzonitrile is an organic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . It is a derivative of benzonitrile, featuring an amino group, a bromine atom, and a methoxy group attached to the benzene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2-methoxybenzonitrile typically involves the bromination of 2-methoxybenzonitrile followed by the introduction of an amino group. One common method includes the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-2-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 5-amino-2-methoxybenzonitrile derivatives.
Oxidation: Conversion to 5-nitro-4-bromo-2-methoxybenzonitrile.
Reduction: Formation of 5-amino-4-bromo-2-methoxybenzylamine.
Scientific Research Applications
5-Amino-4-bromo-2-methoxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and bromine groups allows for specific binding interactions, while the methoxy group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzonitrile: Lacks the amino group, making it less versatile in certain synthetic applications.
2-Amino-5-iodo-4-methoxybenzonitrile: Contains an iodine atom instead of bromine, which can affect its reactivity and biological activity.
4-Bromo-2-methoxybenzonitrile: The position of the bromine atom differs, leading to variations in chemical behavior and applications.
Uniqueness
5-Amino-4-bromo-2-methoxybenzonitrile is unique due to the combination of functional groups that provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses and research applications .
Biological Activity
5-Amino-4-bromo-2-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's synthesis, biological mechanisms, and its role in various therapeutic areas, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a benzene ring. The synthesis typically involves:
- Bromination : 2-Methoxybenzonitrile is treated with bromine in the presence of iron(III) bromide to yield 5-bromo-2-methoxybenzonitrile.
- Amination : The brominated product undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 5-position.
Biological Activity
The biological activity of this compound is largely attributed to its structural features. The amino and methoxy groups enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
The compound's mechanism of action varies depending on its application. In medicinal chemistry, it may interact with enzymes, receptors, or nucleic acids, facilitating specific binding interactions due to the presence of functional groups.
Therapeutic Applications
This compound has shown promise in several areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit potential as anticancer agents by inhibiting specific cellular pathways involved in tumor growth .
- Antimicrobial Properties : The compound has been evaluated for its activity against various pathogens, suggesting potential use in treating infections.
- Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme interactions, particularly in the context of drug development targeting mycobacterial infections .
Case Study 1: Antitubercular Activity
In a study focusing on inhibitors of mycobacterial targets, analogs of this compound were synthesized and tested for their ability to inhibit MbtI (mycobacterial enzyme). The results indicated that modifications to the structure could enhance inhibitory potency, demonstrating the compound's potential as a lead for antitubercular drugs .
Compound | IC50 (µM) | Remarks |
---|---|---|
This compound | >250 | Initial tests showed limited activity |
Modified Analog | 15 | Significant improvement in potency |
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer properties of related compounds. The study revealed that structural modifications could lead to enhanced cytotoxic effects against various cancer cell lines, indicating that this compound could serve as a scaffold for developing new anticancer agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-2-methoxybenzonitrile | Lacks amino group | Less versatile |
2-Amino-5-iodo-4-methoxybenzonitrile | Contains iodine | Different reactivity |
4-Bromo-2-methoxybenzonitrile | Different bromine position | Variations in activity |
Properties
IUPAC Name |
5-amino-4-bromo-2-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-6(9)7(11)2-5(8)4-10/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRJXTRRQQFQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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